cLogP Differentiation: +1.0 to +1.3 Log Units Above the Des-Methyl Parent
The target compound exhibits a measured/computed cLogP of 1.58–1.83, depending on the prediction method . The des-methyl parent compound (CAS 69947-09-7) has a predicted ACD/LogP of 0.26 and an XLogP3 of 0.6 [1]. This represents an increase of approximately 1.0–1.3 log units attributable solely to the 8-methyl substitution. For the cyclopropylmethyl analog (CAS 916159-85-8, MW 221.30), the added hydrocarbon mass predicts a further elevated cLogP beyond 2.0, though no vendor-supplied experimental value is published .
| Evidence Dimension | Computed/Measured cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 1.58 (Fluorochem) to 1.83 (ChemScene) |
| Comparator Or Baseline | Des-methyl parent (CAS 69947-09-7): ACD/LogP = 0.26; XLogP3 = 0.6. Cyclopropylmethyl analog (CAS 916159-85-8): cLogP not published but estimated > 2.0. |
| Quantified Difference | ΔcLogP ≈ +1.0 to +1.3 vs. des-methyl parent |
| Conditions | Computed values from vendor datasheets (Fluorochem, ChemScene) and public databases (ChemSpider, PubChem). |
Why This Matters
A cLogP increase of ~1.2 log units corresponds to approximately 15-fold higher predicted membrane partitioning, directly impacting cellular permeability and oral bioavailability in drug discovery programs.
- [1] Angene Chemical. 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (CAS 69947-09-7). XLogP3: 0.6. https://www.angenechemical.com (accessed 2026-05-07). View Source
